4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1357738-63-6
VCID: VC7130834
InChI: InChI=1S/C23H13ClFN3O2/c24-15-7-5-14(6-8-15)21-26-22(30-27-21)20-13-28(17-11-9-16(25)10-12-17)23(29)19-4-2-1-3-18(19)20/h1-13H
SMILES: C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Molecular Formula: C23H13ClFN3O2
Molecular Weight: 417.82

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one

CAS No.: 1357738-63-6

Cat. No.: VC7130834

Molecular Formula: C23H13ClFN3O2

Molecular Weight: 417.82

* For research use only. Not for human or veterinary use.

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one - 1357738-63-6

Specification

CAS No. 1357738-63-6
Molecular Formula C23H13ClFN3O2
Molecular Weight 417.82
IUPAC Name 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Standard InChI InChI=1S/C23H13ClFN3O2/c24-15-7-5-14(6-8-15)21-26-22(30-27-21)20-13-28(17-11-9-16(25)10-12-17)23(29)19-4-2-1-3-18(19)20/h1-13H
Standard InChI Key IPBOINQKNOPKET-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Introduction

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule that integrates the pharmacologically significant oxadiazole and isoquinolinone frameworks. Such compounds are often explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the synthesis, structural features, and potential applications of this compound.

Structural Overview

The compound's molecular structure consists of:

  • A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for its bioactivity-enhancing properties.

  • A dihydroisoquinolinone core, which is a common scaffold in medicinal chemistry.

  • A 4-fluorophenyl substituent, often introduced to improve metabolic stability and receptor binding.

Key Features:

FeatureDescription
Molecular FormulaC22H14ClFN2O2
Functional GroupsOxadiazole, Isoquinolinone, Fluorophenyl
Molecular Weight~392.81 g/mol
Chemical PropertiesPresence of electronegative atoms (Cl, F) enhances lipophilicity and binding.

Synthesis

The synthesis of this compound typically involves multi-step reactions leveraging cyclization techniques to form the oxadiazole ring and subsequent coupling reactions to attach the dihydroisoquinolinone moiety.

General Synthetic Pathway:

  • Formation of 1,2,4-Oxadiazole Ring:

    • Reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    • Cyclization facilitated by reagents such as phosphorus oxychloride (POCl₃).

  • Incorporation of Isoquinolinone Core:

    • Using isoquinoline derivatives as precursors for functionalization.

    • Coupling reactions with aryl halides under palladium-catalyzed conditions.

  • Final Assembly:

    • Sequential substitution reactions to introduce the 4-chlorophenyl and 4-fluorophenyl groups.

Biological Activities

Compounds containing oxadiazole and isoquinolinone scaffolds have been extensively studied for their therapeutic potential. While specific data on this compound is limited, insights can be drawn from related molecules.

Potential Activities:

ActivityMechanism/TargetEvidence from Related Compounds
AnticancerInhibition of DNA replication or kinase activityOxadiazoles are known for cytotoxicity against tumor cell lines .
AntimicrobialDisruption of bacterial enzyme activitySimilar compounds show broad-spectrum antibacterial activity .
Anti-inflammatoryModulation of COX enzymesIsoquinoline derivatives exhibit anti-inflammatory effects .

Pharmacokinetics and ADMET Predictions

The compound's physicochemical properties suggest favorable drug-like characteristics:

  • Absorption: Lipophilic nature aids in membrane permeability.

  • Distribution: Likely binds to plasma proteins due to aromatic substituents.

  • Metabolism: The fluorine atom may enhance metabolic stability by resisting oxidative degradation.

  • Excretion: Expected to be eliminated via renal pathways.

ADMET Highlights:

ParameterPrediction
Lipinski's RuleLikely compliant (MW <500; ≤5 H-bond donors/acceptors).
ToxicityLow predicted toxicity; no reactive functional groups present.

Research Applications

This compound serves as a valuable lead molecule in drug discovery programs aimed at developing treatments for cancer, bacterial infections, and inflammatory diseases. Its dual heterocyclic structure allows for diverse biological interactions.

Current Research Trends:

  • Molecular Docking Studies:

    • Computational simulations to identify binding affinity with target proteins (e.g., kinases or bacterial enzymes).

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications on the oxadiazole or isoquinolinone rings to optimize potency and selectivity.

  • In Vitro Screening:

    • Testing against cancer cell lines or microbial strains to establish preliminary efficacy.

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